molecular formula C18H17ClN4O B6492043 N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326918-90-4

N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6492043
CAS RN: 1326918-90-4
M. Wt: 340.8 g/mol
InChI Key: UJEOFFZGARONCI-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the use of copper(II) acetate as a catalyst to produce a variety of N2-aryl-1,2,3-triazoles through continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions .


Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This unique structure allows them to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions .

Mechanism of Action

The mechanism of action of triazoles largely depends on their specific structure and the biological system they interact with. Generally, they are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is significant interest in the development of new triazole derivatives for potential therapeutic applications . Future research will likely focus on the synthesis of novel triazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-2-13-6-8-16(9-7-13)23-12-17(21-22-23)18(24)20-11-14-4-3-5-15(19)10-14/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEOFFZGARONCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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